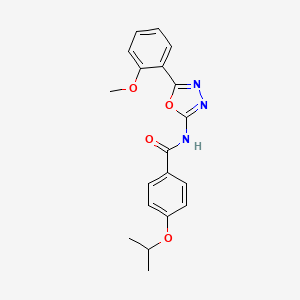

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxadiazole compounds involves multi-step processes, starting from basic aromatic or heteroaromatic compounds. For instance, a study by Taha et al. (2014) demonstrates a three-step synthesis of a closely related compound, where 2-methoxybenzohydrazide is transformed into a hydrazone, which is then cyclized to form an oxadiazole derivative, and finally, treatment with hydrazine hydrate affords the desired product (Taha, Ismail, Imran, & Khan, 2014). Such methodologies could be adapted to synthesize the specific compound , with variations in the starting materials and reaction conditions to accommodate the isopropoxy and benzamide groups.

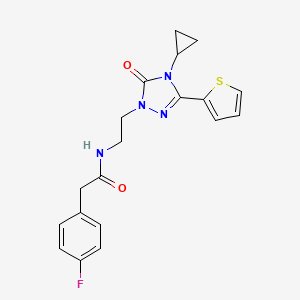

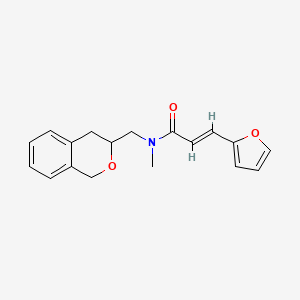

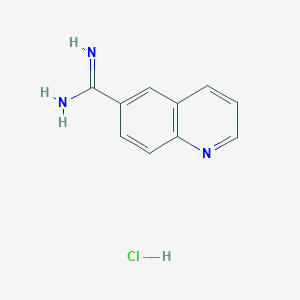

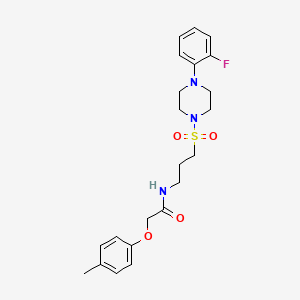

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the 1,3,4-oxadiazole ring. Crystal structure studies and computational methods such as Density Functional Theory (DFT) can provide insights into the molecular geometry, electron distribution, and reactive sites of these molecules. Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel oxadiazole derivatives, offering a detailed view of the molecule's conformation and intermolecular interactions (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Applications De Recherche Scientifique

Anticancer Applications

Research into the anticancer properties of 1,3,4-oxadiazole derivatives has identified compounds with promising activity against cancer cell lines. For instance, derivatives have been synthesized and evaluated in vitro, demonstrating significant anticancer activity. Some compounds showed high activity against breast cancer cell lines, indicating the potential of 1,3,4-oxadiazole derivatives in cancer therapy (Salahuddin et al., 2014); (Ravinaik et al., 2021).

Antidiabetic Screening

In the context of antidiabetic research, novel dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety have been synthesized and characterized. These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, demonstrating their potential as antidiabetic agents (J. Lalpara et al., 2021).

Nematocidal Activity

The synthesis of novel 1,2,4-oxadiazole derivatives has explored their nematocidal activities. Some compounds exhibited significant nematocidal activity against Bursaphelenchus xylophilus, suggesting their potential as lead compounds for the development of new nematicides (Dan Liu et al., 2022).

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been investigated as corrosion inhibitors for mild steel in sulfuric acid medium. Studies have shown that these compounds perform excellently as corrosion inhibitors, highlighting their significance in material science and engineering applications (M. Bouklah et al., 2006).

Propriétés

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12(2)25-14-10-8-13(9-11-14)17(23)20-19-22-21-18(26-19)15-6-4-5-7-16(15)24-3/h4-12H,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYOSXZKYVDRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2496865.png)

![2-(2-chlorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2496870.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2496871.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-methoxyacetamide](/img/structure/B2496875.png)

![2-(2-ethyl-6-(4-fluorobenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2496877.png)

![2-Chloro-N-[2-(1,2-oxazol-3-ylmethylsulfonylamino)ethyl]propanamide](/img/structure/B2496886.png)